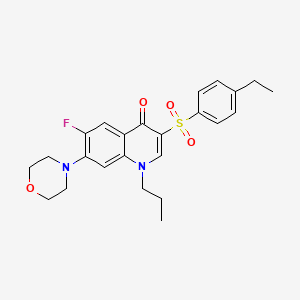

N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-4-(trifluoromethoxy)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

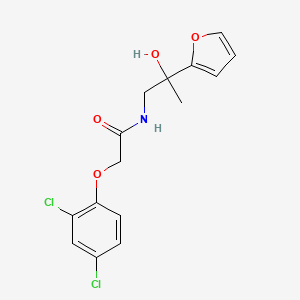

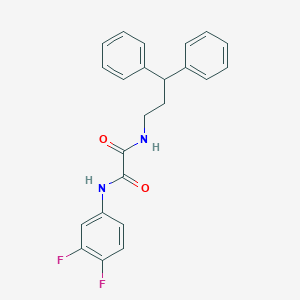

The compound "N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-4-(trifluoromethoxy)benzenesulfonamide" is a chemical entity that appears to be designed for biological activity, potentially as an inhibitor of certain enzymes such as carbonic anhydrases. The structure of the compound suggests it contains a benzenesulfonamide moiety, which is known to interact with zinc in the active site of carbonic anhydrases, and a pyrimidine ring, which is a common scaffold in medicinal chemistry due to its presence in nucleic acids and several bioactive molecules.

Synthesis Analysis

The synthesis of related benzenesulfonamide derivatives typically involves the reaction of a suitable benzenesulfonyl chloride with an amine. For example, in the synthesis of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide, the reaction involves the formation of a bond between the benzenesulfonyl chloride and the amine group of the pyrimidine derivative . Similarly, the synthesis of N-dimethylphenyl substituted derivatives of N-ethyl/benzyl-4-chlorobenzenesulfonamide involves the reaction of 4-chlorobenzenesulfonyl chloride with dimethyl substituted phenyl amine, followed by alkylation with electrophiles such as ethyl bromide or benzyl chloride . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is characterized by the presence of a sulfonamide group attached to a benzene ring, which is crucial for biological activity. The pyrimidine ring provides a planar, aromatic system that can engage in π-π interactions and hydrogen bonding. For instance, in the crystal structure of a related compound, π-π interactions between phenyl and pyrimidine groups form molecular chains, and hydrogen bonding interactions result in a three-dimensional network . These interactions are important for the stability and biological activity of the compound.

Chemical Reactions Analysis

Benzenesulfonamide derivatives can participate in various chemical reactions, particularly those involving their functional groups. The sulfonamide group can form hydrogen bonds with proteins, as seen in the interaction with carbonic anhydrase . The pyrimidine ring can also engage in electrophilic substitution reactions due to its aromatic nature. The presence of a trifluoromethoxy group suggests potential reactivity with nucleophiles, given the electron-withdrawing nature of the trifluoromethyl group.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives are influenced by their functional groups. The sulfonamide group is typically polar and can enhance the solubility of the compound in water. The trifluoromethoxy group is hydrophobic and could affect the overall lipophilicity of the molecule. The presence of the dimethylamino group suggests potential basicity, which could be relevant for the compound's interaction with biological targets. The pyrimidine ring contributes to the compound's aromaticity and planarity, which are important for stacking interactions with other aromatic systems in biological molecules .

Applications De Recherche Scientifique

Synthesis and Antimicrobial Activity

Research by Ghorab et al. (2017) demonstrates the synthesis of novel derivatives carrying the sulfonamide moiety, including structural analogs to the queried compound. These derivatives have shown promising antimicrobial activities against a range of Gram-positive and Gram-negative bacteria, as well as fungi. The study emphasizes the sulfonamide group's role in enhancing antimicrobial efficacy, which could be relevant to the compound due to its structural similarity (Ghorab, Soliman, Alsaid, & Askar, 2017).

Enzyme Inhibition

Another study by Alyar et al. (2019) on new Schiff bases derived from sulfamethoxazole and sulfisoxazole, structurally related to the queried compound, reports enzyme inhibition activities. These activities include inhibiting cholesterol esterase, tyrosinase, and α-amylase, which are relevant for understanding the biochemical interactions and potential therapeutic applications of sulfonamide derivatives (Alyar, Şen, Özmen, Alyar, Adem, & Şen, 2019).

Antioxidant and Neuroprotective Profiles

Lolak et al. (2020) explore sulfonamides incorporating triazine motifs for their antioxidant properties and inhibition of enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This study's findings suggest potential applications in treating neurodegenerative diseases, highlighting the multifunctional nature of sulfonamide derivatives in pharmaceutical research (Lolak, Boğa, Tuneğ, Karakoc, Akocak, & Supuran, 2020).

Antifungal and Anticancer Applications

The synthesis of novel triazepines, pyrimidines, and azoles using 4-toluenesulfonamide as a building block by Khodairy, Ali, and El-wassimy (2016) also underscores the versatility of sulfonamide-based compounds in synthesizing new molecules with potential antifungal and anticancer applications. The study showcases the utility of sulfonamide derivatives in developing new therapeutic agents (Khodairy, Ali, & El-wassimy, 2016).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-[2-[[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino]ethyl]-4-(trifluoromethoxy)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20F3N5O3S/c1-11-22-14(10-15(23-11)24(2)3)20-8-9-21-28(25,26)13-6-4-12(5-7-13)27-16(17,18)19/h4-7,10,21H,8-9H2,1-3H3,(H,20,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMHZANMBNFFBTG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)N(C)C)NCCNS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20F3N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-4-(trifluoromethoxy)benzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-methyl-1-[3-(trifluoromethyl)phenyl]-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B2514001.png)

![3-((5-(sec-butylthio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2514007.png)

![2-Bromo-5,6,7,8-tetrahydro[1,2,4]triazolo[1,5-A]pyrazine](/img/structure/B2514011.png)

![1-(2-(2-(4-Methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)-3-(thiophen-2-yl)urea](/img/structure/B2514016.png)

![N-(1-benzylpiperidin-4-yl)-3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanamide](/img/no-structure.png)

![1,4-Bis[2-ethoxy-5-(propan-2-yl)benzenesulfonyl]-2-methylpiperazine](/img/structure/B2514022.png)